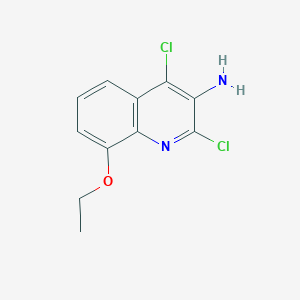

2,4-Dichloro-8-ethoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10Cl2N2O |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

2,4-dichloro-8-ethoxyquinolin-3-amine |

InChI |

InChI=1S/C11H10Cl2N2O/c1-2-16-7-5-3-4-6-8(12)9(14)11(13)15-10(6)7/h3-5H,2,14H2,1H3 |

InChI Key |

FGQQNQPYUQRMME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1N=C(C(=C2Cl)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 2,4 Dichloro 8 Ethoxyquinolin 3 Amine and Analogues

Established Synthetic Routes to the Quinoline (B57606) Nucleus and Substituted Quinoline Systems

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of numerous named reactions that are fundamental to heterocyclic chemistry.

Cyclization Reactions for Quinoline Ring Formation

The formation of the bicyclic quinoline core is typically achieved through the cyclization of appropriately substituted anilines with a three-carbon component. Several classical methods are widely employed, each offering distinct advantages in terms of substrate scope and the substitution pattern of the final product.

Skraup Synthesis : This is one of the oldest and most direct methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). niscpr.res.in The reaction proceeds through the in situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. researchgate.net

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. rsc.org

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. chemijournal.com The initial reaction forms a Schiff base intermediate, which then undergoes cyclodehydration to yield a 2,4-disubstituted quinoline. rsc.org

Friedländer Synthesis : This reaction provides a highly convergent route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an activated α-methylene group (e.g., a ketone or ester). nih.gov The reaction can be catalyzed by either acid or base and is valued for its operational simplicity. asianpubs.org

These foundational reactions provide the basis for constructing the core quinoline skeleton, which can then be further functionalized.

| Reaction Name | Key Reactants | Typical Product Substitution | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted on Benzene (B151609) Ring | niscpr.res.inresearchgate.net |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted at C-2 and/or C-4 | rsc.orgrsc.org |

| Combes Synthesis | Aniline, β-Diketone | Substituted at C-2 and C-4 | chemijournal.comrsc.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Active Methylene (B1212753) Compound | Substituted at C-2 and C-3 | nih.govasianpubs.org |

Strategies for Introducing Halogen Substituents at Positions 2 and 4

The chlorine atoms at the C-2 and C-4 positions of the quinoline ring are crucial functional handles, as they are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other groups. The most common and direct method for their installation involves the chlorination of a quinoline-2,4-dione (4-hydroxy-2-quinolone) precursor.

This precursor is readily synthesized by condensing a primary aromatic amine with malonic acid or its derivatives, often in the presence of phosphorus oxychloride (POCl₃). rsc.orgasianpubs.org The resulting 4-hydroxy-2-quinolone is then treated with an excess of a strong chlorinating agent, typically neat POCl₃, under reflux conditions. nih.govresearchgate.net The reaction proceeds via the phosphorylation of the hydroxyl and keto groups, followed by nucleophilic attack by chloride ions to yield the 2,4-dichloroquinoline (B42001) derivative. nih.gov This one-pot or two-step procedure is highly efficient for producing 2,4-dichloroquinolines from various anilines. rsc.orgasianpubs.org

Another powerful technique is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.net This reaction, when applied to N-arylacetamides, can directly yield 2-chloro-3-formylquinolines through a one-pot cyclization and chlorination process. chemijournal.com Similarly, the Vilsmeier-Haack reagent can transform 4-hydroxyquinaldines into 4-chloro-3-formyl-2-(vinyl-1-ol)quinolines, providing a versatile intermediate with chloro- and formyl-substituents. nih.govniscpr.res.in

Methods for Ethoxy Functionalization at Position 8

Introducing an ethoxy group at the C-8 position typically begins with an 8-hydroxyquinoline (B1678124) precursor. 8-Hydroxyquinoline itself can be synthesized via a Skraup reaction using o-aminophenol as the starting aniline. chemicalbook.comgoogle.com Once the 8-hydroxyquinoline scaffold is obtained, the ethoxy group is installed through etherification.

The Williamson ether synthesis is the most prevalent method for this transformation. wikipedia.orgmasterorganicchemistry.comyoutube.com It involves the deprotonation of the C-8 hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired 8-ethoxyquinoline. byjus.comyoutube.com The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 mechanism. wikipedia.org

Alternatively, the Ullmann condensation offers another route, particularly for aryl ethers. wikipedia.org This copper-catalyzed reaction could, in principle, couple an 8-haloquinoline with sodium ethoxide, although it is more commonly used for forming C-N and C-S bonds and often requires harsh reaction conditions. wikipedia.orgorganic-chemistry.org

Approaches for Amine Incorporation at Position 3

The introduction of an amino group at the C-3 position of the quinoline ring is less straightforward than functionalization at other positions. Direct amination is generally not feasible. Therefore, indirect methods are typically employed, which involve forming the quinoline ring with a precursor functional group at C-3 that can be later converted to an amine.

One of the most reliable strategies involves the reduction of a 3-nitroquinoline (B96883) derivative. acs.org The 3-nitro group can be introduced through various means, sometimes during the ring formation itself. For example, a modified Friedländer synthesis using a 2-aminobenzaldehyde and an active methylene compound bearing a nitro group (e.g., ethyl nitroacetate) can directly install the nitro group at C-3. nih.gov The subsequent reduction of the nitro group to a primary amine is a standard transformation, readily achieved with reducing agents like stannous chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov

Another classical approach involves the Hofmann or Curtius rearrangement. masterorganicchemistry.com These reactions convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom. For quinoline synthesis, this would involve preparing a quinoline-3-carboxamide (B1254982) (for the Hofmann rearrangement) or a quinoline-3-acyl azide (B81097) (for the Curtius rearrangement). youtube.comrsc.org Upon treatment with the appropriate reagents (e.g., Br₂/NaOH for Hofmann; heat for Curtius), these precursors rearrange to form an isocyanate intermediate, which is then hydrolyzed to yield the 3-aminoquinoline. masterorganicchemistry.com

Specific Synthetic Pathways for 2,4-Dichloro-8-ethoxyquinolin-3-amine

Selection of Precursors and Starting Materials

The most logical precursor for the synthesis is an aniline derivative that already contains the 8-ethoxy substituent. 2-Ethoxyaniline (or o-phenetidine) is an ideal and commercially available starting material. This choice simplifies the synthesis by avoiding the need for a separate ethoxylation step on the quinoline ring. The remaining substituents (two chloro groups and the 3-amino group) can then be installed through a series of reactions on this precursor.

A proposed multi-step synthesis is outlined below:

Step 1: Quinoline-2,4-dione Formation. The synthesis would commence with the reaction of 2-ethoxyaniline with diethyl malonate. This condensation reaction, followed by thermal cyclization (a Gould-Jacobs type reaction), would produce 8-ethoxy-4-hydroxyquinolin-2(1H)-one .

Step 2: Dichlorination. The resulting quinoline-2,4-dione is then subjected to chlorination. Treatment with excess phosphorus oxychloride (POCl₃) under reflux conditions would convert the hydroxyl and keto groups into chloro substituents, yielding 2,4-dichloro-8-ethoxyquinoline . rsc.orgasianpubs.org

Step 3: Nitration. The next crucial step is the regioselective introduction of a nitro group at the C-3 position. Electrophilic nitration of 2,4-dichloro-8-ethoxyquinoline using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) would be performed to obtain 2,4-dichloro-8-ethoxy-3-nitroquinoline . The regioselectivity for the C-3 position is anticipated due to the directing effects of the existing substituents.

Step 4: Reduction. The final step is the reduction of the 3-nitro group to the target 3-amino group. This can be effectively carried out using reducing agents such as stannous chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl) or via catalytic hydrogenation. nih.gov This transformation would yield the final product, This compound .

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Condensation/Cyclization | 2-Ethoxyaniline | Diethyl malonate, Heat | 8-Ethoxy-4-hydroxyquinolin-2(1H)-one |

| 2 | Dichlorination | 8-Ethoxy-4-hydroxyquinolin-2(1H)-one | POCl₃, Reflux | 2,4-Dichloro-8-ethoxyquinoline |

| 3 | Nitration | 2,4-Dichloro-8-ethoxyquinoline | HNO₃, H₂SO₄ | 2,4-Dichloro-8-ethoxy-3-nitroquinoline |

| 4 | Reduction | 2,4-Dichloro-8-ethoxy-3-nitroquinoline | SnCl₂ / HCl or H₂/Pd-C | This compound |

This proposed pathway represents a feasible and logical approach to the target molecule, relying on well-established and high-yielding transformations common in heterocyclic chemistry.

Optimized Reaction Conditions and Catalytic Systems

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to control substitution patterns. For a molecule like this compound, the synthesis typically involves a multi-step process starting from a pre-functionalized aniline or by building the quinoline core and subsequently functionalizing it. The optimization of reaction conditions is crucial for maximizing yield and achieving the desired regioselectivity.

Key to the synthesis of related structures, such as 2-chloro-4-ethoxy-quinoline from 2,4-dichloroquinoline, is the careful selection of reagents, solvents, and additives. For instance, the C4-ethoxylation of 2,4-dichloroquinoline can be achieved with high yield and selectivity using sodium ethoxide. Studies have shown that the use of 18-crown-6 (B118740) ether as an additive in a dimethylformamide (DMF) solvent system significantly favors the formation of the desired 4-ethoxy product. nih.gov This approach highlights a method to selectively functionalize one of the two chlorine atoms, which is a critical step in the synthesis of specifically substituted quinolines.

Catalytic systems play a vital role in many modern quinoline syntheses. While classical methods like the Friedländer synthesis can be performed under microwave conditions using solid acid catalysts like Nafion NR50, other approaches utilize transition metals. mdpi.com A variety of metal-based catalysts, including those based on palladium, copper, nickel, cobalt, rhodium, and iron, have been employed to facilitate the construction of the quinoline ring through various C-H activation and annulation strategies. mdpi.comnih.govorganic-chemistry.org For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters offers a regioselective route to quinoline carboxylates. mdpi.com Similarly, copper-catalyzed intermolecular decarboxylative cascade cyclizations can produce 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org The choice of catalyst is dictated by the specific bond formations required to assemble the target molecule. Nanocatalysts are also emerging as efficient and recyclable alternatives for quinoline synthesis, addressing some of the drawbacks of traditional homogeneous catalysts. acs.org

The table below summarizes optimized conditions for a key transformation relevant to the synthesis of the target compound's backbone.

| Reactant | Reagent/Catalyst | Solvent | Additive | Yield of 4-Ethoxy Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | Sodium Ethoxide | Dimethylformamide (DMF) | 18-Crown-6 Ether | Very Good | nih.gov |

Detailed Reaction Mechanisms for Key Transformation Steps (e.g., Nucleophilic Aromatic Substitution on Dichloro-Quinolines)

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of halogenated quinolines. byjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed through a direct displacement or a carbocation intermediate. Instead, it involves a two-step addition-elimination sequence. byjus.comlibretexts.org The quinoline ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is activated towards attack by nucleophiles, particularly at the C2 and C4 positions.

The mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (e.g., an alkoxide like ethoxide, or an amine) attacks the electron-deficient carbon atom bearing a halogen (a good leaving group). This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the quinoline ring is temporarily broken in this step. libretexts.org

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. The presence of other electron-withdrawing groups on the ring can further enhance the rate of reaction by providing additional stabilization. youtube.commasterorganicchemistry.com

Elimination of the Leaving Group: In the final, typically fast step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride). youtube.com

For a substrate like 2,4-dichloroquinoline, the reaction can occur at either the C2 or C4 position. The regioselectivity of this attack is governed by the relative electrophilicity of these two carbons.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: In di-substituted quinolines such as 2,4-dichloroquinoline, the two halogenated positions exhibit different reactivity profiles, leading to the issue of regioselectivity. The C2 and C4 positions are both activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, the C2 position is generally considered more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in palladium-catalyzed reactions. nih.govbeilstein-journals.org This enhanced reactivity is attributed to the C2 carbon's proximity to the highly electronegative nitrogen atom (an α-position effect). beilstein-journals.org

This intrinsic reactivity can be exploited for sequential functionalization. For instance, a palladium/carbon-mediated alkynylation of 2,4-dichloroquinoline occurs regioselectively at the C2 position. nih.govbeilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo a subsequent reaction, such as a Suzuki coupling, at the C4 position. nih.govbeilstein-journals.org However, this inherent preference is not absolute and can be influenced or even reversed by the specific reaction conditions, including the choice of nucleophile, solvent, and catalyst system. As noted previously, specific conditions have been developed to favor C4-ethoxylation over C2-ethoxylation on 2,4-dichloroquinoline. nih.gov Similarly, in the related 2,4-dichloro-quinazoline system, nucleophilic substitution by amines consistently occurs at the C4 position under a wide range of conditions. nih.gov

Stereochemical Control: The core structure of this compound is achiral. Therefore, stereochemical control is not a consideration during the synthesis of the planar, aromatic quinoline backbone. However, stereochemistry becomes a critical factor if chiral centers are introduced during subsequent derivatization steps, for example, by alkylating the amino group with a chiral reagent or by introducing chiral substituents at other positions on the quinoline ring. Many naturally occurring and synthetic quinoline alkaloids possess chiral centers, and their biological activity is often highly dependent on their absolute configuration. rsc.orgpsu.edu

Advanced Derivatization and Chemical Transformations of this compound

The this compound scaffold possesses three distinct functional handles—the amino group, the two chlorine atoms, and the ethoxy moiety—each providing opportunities for diverse chemical transformations.

Reactions Involving the Amino Group (e.g., Acylations, Alkylations)

The primary amino group at the C3 position is a versatile site for derivatization. It can readily undergo standard transformations such as N-alkylation and N-acylation.

N-Alkylation: The amino group can be alkylated using various alkyl halides. For instance, in related 4,7-dichloro-8-aminoquinoline systems, the amino group has been successfully dimethylated using iodomethane (B122720) and a strong base like sodium hydride in DMF. scholaris.ca This demonstrates a straightforward method for introducing small alkyl groups.

N-Acylation: Acylation can be achieved by reacting the amine with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding amide derivatives. This reaction is fundamental for creating peptide-like linkages or introducing a wide array of functional groups.

Transformations at the Halogenated Centers (e.g., Suzuki Coupling)

The chlorine atoms at the C2 and C4 positions are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with a halide, is a particularly powerful tool for this purpose. nih.gov

The differential reactivity of the C2 and C4 positions allows for selective and sequential couplings. Generally, the C2-Cl bond is more reactive towards oxidative addition with a Pd(0) catalyst. beilstein-journals.org This allows for an initial Suzuki coupling at the C2 position while leaving the C4-Cl intact for a subsequent, different coupling reaction. However, catalyst and ligand choice can influence this selectivity. rsc.org For example, Pd(PPh₃)₄ has been used to promote reaction at C2, whereas Pd(dppf)Cl₂ can favor reaction at other positions in certain bromo-chloro quinolines. rsc.org One-pot procedures have also been developed to replace both halogens with different aryl groups by taking advantage of the higher reactivity of an iodo group over a chloro group, followed by harsher conditions to replace the chloride. nih.gov

The table below illustrates representative conditions for Suzuki coupling on dichloroquinoline systems.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|---|

| 2-Alkynyl-4-chloroquinoline | Arylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane-Water | C4 | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | C3 (Iodo) | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane-Water | C3 (Iodo) then C4 (Chloro) | nih.gov |

Modifications of the Ethoxy Moiety

The 8-ethoxy group offers another site for modification, primarily through cleavage of the ether bond to unmask a phenolic hydroxyl group. This O-dealkylation is a common synthetic strategy to increase polarity or to provide a new site for further functionalization (e.g., esterification, etherification).

The standard and effective reagent for cleaving aryl alkyl ethers is boron tribromide (BBr₃). This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Other strong protic acids, such as hydrobromic acid (HBr), can also be used, often at elevated temperatures. The resulting 8-hydroxyquinoline derivative is a valuable intermediate, as phenolic hydroxyl groups are synthetically versatile and are a common feature in many biologically active quinoline compounds. nih.gov

Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.gov

The 3-amino group of this compound serves as a key functional handle for its participation in the Ugi reaction. In a hypothetical Ugi reaction, this compound would act as the amine component. The reaction would proceed through the initial formation of an imine between an aldehyde and the primary amino group of the quinoline. Subsequent protonation of this imine by a carboxylic acid generates an iminium ion. This electrophilic intermediate is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. The final step involves an intramolecular Mumm rearrangement, where the carboxylate anion attacks the nitrilium ion to yield the stable α-acylamino carboxamide product. nih.gov

The general scheme for the Ugi reaction involving this compound is depicted below:

Scheme 1: Proposed Ugi Reaction of this compound

The utility of the Ugi reaction lies in its ability to rapidly generate a library of diverse molecules by varying the aldehyde, carboxylic acid, and isocyanide components. This approach allows for the systematic exploration of the chemical space around the 2,4-dichloro-8-ethoxyquinoline scaffold. A representative set of potential reactants for the Ugi reaction with this compound is presented in the following interactive data table.

| Aldehyde (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Potential Product Features |

| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Introduces aromatic and aliphatic functionalities. |

| Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | Incorporates branched alkyl chains and aromatic rings. |

| Formaldehyde | Propionic Acid | Benzyl isocyanide | Allows for the introduction of a simple methylene group and a benzylic moiety. |

This multicomponent approach provides a powerful tool for the efficient construction of complex molecules with potential applications in various fields of chemical research.

Synthetic Diversification Strategies

The this compound scaffold possesses multiple reactive sites that can be selectively functionalized to generate a wide array of derivatives. The two chlorine atoms at positions 2 and 4 of the quinoline ring are particularly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions can be modulated by the electronic nature of the nucleophile and the reaction conditions. Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position.

Nucleophilic Aromatic Substitution (SNAr):

A variety of nucleophiles can be employed to displace the chloro substituents, leading to diverse functionalization.

Amination: Reaction with primary or secondary amines can introduce a range of amino functionalities at the C4 and C2 positions. This is a common strategy for building libraries of substituted aminoquinolines.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides allows for the introduction of ether linkages.

Thiolation: The use of thiolates as nucleophiles leads to the formation of thioether derivatives.

A summary of potential diversification reactions is provided in the table below.

| Reagent | Position of Substitution | Resulting Functional Group |

| R-NH2 (Amine) | C4 (preferential), C2 | Amino (-NHR) |

| R-OH / Base (Alcohol) | C4, C2 | Alkoxy (-OR) |

| R-SH / Base (Thiol) | C4, C2 | Thioether (-SR) |

Cross-Coupling Reactions:

The chloro substituents also serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups at the C2 and C4 positions, thereby significantly increasing molecular complexity.

Modification of the Amino Group:

The 3-amino group itself can be a site for further derivatization. Acylation, sulfonylation, or alkylation of the amino group can be achieved using standard synthetic protocols, providing another avenue for structural diversification.

Characterization Techniques for Synthetic Products and Intermediates

The structural elucidation and confirmation of the synthetic products and intermediates derived from this compound rely on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: Proton NMR spectroscopy is crucial for determining the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons on the quinoline ring provide information about the substitution pattern. The signals for the ethoxy group (a triplet and a quartet) and the protons of the substituents introduced during diversification are also diagnostic.

13C NMR: Carbon NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of the substituents.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals, especially for complex derivatives. ijpsdronline.comresearchgate.net These techniques help to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the synthesized compounds, which in turn allows for the determination of their elemental composition with high accuracy. The isotopic pattern observed for chlorine-containing compounds (due to the presence of 35Cl and 37Cl isotopes) is a characteristic feature that aids in confirming the number of chlorine atoms in the molecule. scholaris.ca

Fragmentation Analysis: In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Other Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretching vibrations of the amino group and the C-Cl stretching vibrations.

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. scholaris.ca

The following table summarizes the expected characterization data for the parent compound, this compound.

| Technique | Expected Observations |

| 1H NMR | Aromatic protons on the quinoline ring, signals for the ethoxy group (ethyl quartet and triplet), and a signal for the amino protons. |

| 13C NMR | Signals for the carbon atoms of the quinoline core, with downfield shifts for the carbons attached to chlorine and nitrogen, and signals for the ethoxy group. |

| HRMS | A molecular ion peak corresponding to the exact mass of C11H10Cl2N2O, with a characteristic isotopic pattern for two chlorine atoms. |

| IR | Absorption bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and C-Cl stretching. |

By employing these characterization techniques, the structures of novel derivatives of this compound can be unequivocally established, providing a solid foundation for further chemical and biological investigations.

Computational and Theoretical Investigations of 2,4 Dichloro 8 Ethoxyquinolin 3 Amine

Molecular Docking and Dynamics Simulations

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)Without specific docking or molecular dynamics simulation studies, the key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts that 2,4-Dichloro-8-ethoxyquinolin-3-amine might form with a receptor, cannot be characterized.

Due to the lack of specific data for "this compound," a data table of compound names mentioned in the article cannot be generated as no compounds were discussed.

Dynamics of Ligand-Protein Complexes

To understand the therapeutic potential of this compound, it is crucial to investigate its interaction with target proteins at a dynamic level. While static docking studies provide a snapshot of the binding pose, molecular dynamics (MD) simulations offer a more realistic representation of the ligand-protein complex in a simulated physiological environment. MD simulations can reveal the stability of the complex, the flexibility of the ligand and protein, and the key interactions that govern binding.

In typical MD simulations of a quinoline (B57606) derivative like this compound complexed with a target protein, the system is solvated in a water box with counter-ions to neutralize the charge, and the simulation is run for a duration sufficient to observe the convergence of structural properties. abap.co.innih.govresearchgate.net Several parameters are analyzed to assess the dynamics of the ligand-protein complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. abap.co.innih.gov For instance, in simulations of quinazoline (B50416) derivatives with bacterial proteins, stable RMSD values for the ligand and receptor indicated a stable complex. abap.co.in

Root Mean Square Fluctuation (RMSF): RMSF analysis is performed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. Significant fluctuations in certain regions of the protein may indicate conformational changes induced by the ligand. Conversely, reduced fluctuations in the binding site residues can suggest a stabilization of the active site conformation. nih.gov

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of specific hydrogen bonds indicates their importance in anchoring the ligand to the binding site. For a compound like this compound, the amino group and the nitrogen atom in the quinoline ring are potential hydrogen bond donors and acceptors, respectively. nih.govresearchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of the binding affinity and can be used to compare the binding of different ligands to the same target. nih.gov

The following interactive table summarizes the key analyses performed during MD simulations of ligand-protein complexes.

| Analysis Parameter | Description | Implication for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD for the complex would suggest that the compound remains securely bound within the protein's active site. |

| RMSF | Measures the fluctuation of individual atoms or residues from their average position. | Lower RMSF values for amino acids in the binding pocket would indicate stabilization upon ligand binding. |

| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds involving the amine or ethoxy groups would highlight key interactions for binding affinity. |

| Binding Free Energy | Estimates the overall strength of the ligand-protein interaction. | A favorable (negative) binding free energy would predict a strong and spontaneous binding of the compound to its target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like the derivatives of this compound, QSAR can be a valuable tool to predict the activity of unsynthesized analogs and to provide insights into the structural features that are important for their biological effects. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. The chemical structures of these compounds are then represented by numerical values known as molecular descriptors. These descriptors can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). researchgate.net The predictive power of the QSAR model is assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds that were not used in the model development. nih.gov A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds. For instance, 2D and 3D-QSAR models have been successfully developed for quinoline derivatives to predict their antimalarial activity. nih.gov

Identification of Physicochemical Descriptors Correlating with Activity (e.g., Connectivity, Electronegativity, Polarizability)

A key outcome of QSAR studies is the identification of physicochemical descriptors that have a significant impact on the biological activity of the compounds. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent molecules. For quinoline derivatives, various types of descriptors have been found to be important in different QSAR models:

Topological Descriptors: These descriptors, such as molecular connectivity indices, describe the branching and shape of the molecule. They have been used in QSAR models for the anti-inflammatory and analgesic activities of quinoline derivatives. biointerfaceresearch.com

Electronic Descriptors: Quantum chemical calculations can provide a range of electronic descriptors, including the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors are related to the reactivity and intermolecular interactions of the molecule. For example, HOMO and LUMO energies have been correlated with the anti-proliferative activity of phosphorus-substituted quinoline derivatives. researchgate.net

Steric and Lipophilic Descriptors: Descriptors related to the size, shape, and lipophilicity (e.g., logP) of the molecule are often important for its interaction with the biological target and its pharmacokinetic properties. nih.gov

Spatial Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are used as descriptors. These models can provide a 3D visualization of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

The table below provides examples of physicochemical descriptors and their potential relevance to the activity of this compound.

| Descriptor Type | Example | Potential Influence on Activity |

| Topological | Wiener Index | Relates to the overall shape and size of the molecule, which can affect binding to a specific protein pocket. |

| Electronic | HOMO/LUMO Energy | Influences the molecule's ability to participate in charge-transfer interactions with the biological target. |

| Lipophilic | LogP | Affects the compound's ability to cross cell membranes and reach its site of action. |

| Steric | Molar Refractivity | Relates to the volume of the molecule and can be important for fitting into a binding site. |

| Electrostatic | Dipole Moment | Governs long-range electrostatic interactions with the target protein. |

Application of Machine Learning in QSAR

In recent years, machine learning (ML) methods have been increasingly applied to QSAR modeling, often providing more accurate and robust models compared to traditional linear methods. mdpi.comjmpas.com ML algorithms, such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests, are capable of handling complex, non-linear relationships between molecular descriptors and biological activity. researchgate.netjmpas.com

For quinoline derivatives, ML-based QSAR models have been developed for various applications, including the prediction of their activity as corrosion inhibitors and their anti-tubercular properties. researchgate.netjmpas.com These models can learn from large and diverse datasets of chemical structures and their corresponding biological activities to make predictions for new compounds. The use of sophisticated algorithms allows for the identification of subtle patterns in the data that may be missed by conventional QSAR approaches. mdpi.com The development of ML-based QSAR models could be a promising strategy to explore the therapeutic potential of this compound and its analogs.

Future Research Directions and Translational Perspectives for 2,4 Dichloro 8 Ethoxyquinolin 3 Amine Research

Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The development of advanced analogues of 2,4-dichloro-8-ethoxyquinolin-3-amine is a key strategy to enhance its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to improve its binding affinity and selectivity for specific biological targets. This process, known as structure-activity relationship (SAR) studies, involves evaluating how different chemical groups at various positions on the quinoline (B57606) ring influence the compound's pharmacological activity. orientjchem.org For instance, the introduction of a fluorine atom at certain positions on the quinoline ring has been shown to significantly enhance the antibacterial activity of some derivatives. orientjchem.org

Future research will likely focus on creating a library of analogues with diverse substitutions at the chloro and ethoxy positions, as well as modifications to the amine group. These modifications could include the introduction of various functional groups and the combination with other heterocyclic structures to create novel hybrid molecules with potentially synergistic effects. orientjchem.orgresearchgate.net The goal is to identify compounds with optimized pharmacokinetic and pharmacodynamic profiles, leading to increased efficacy and reduced off-target effects. mdpi.com

Multi-Targeting Approaches in Drug Design Based on the Quinoline Scaffold

The inherent versatility of the quinoline scaffold makes it an ideal candidate for the development of multi-target ligands. mdpi.com This approach to drug design aims to create single molecules that can interact with multiple biological targets involved in a disease pathway, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

For this compound, this could involve designing analogues that not only interact with a primary target but also modulate the activity of other relevant proteins or enzymes. For example, in the context of cancer, a quinoline derivative could be engineered to inhibit a specific kinase while also disrupting angiogenesis or inducing apoptosis. nih.gov This strategy has been successfully employed with other quinoline-based compounds and represents a promising avenue for future research.

Deepening Mechanistic Understanding at the Sub-Cellular and Molecular Levels

Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling can provide detailed insights into the interactions between the quinoline derivatives and their biological targets. mdpi.com This knowledge will not only help in optimizing the design of more potent and selective compounds but also in identifying potential biomarkers for patient stratification and monitoring treatment response.

Exploration of Novel Therapeutic Applications Beyond Current Findings

The broad spectrum of biological activities associated with quinoline derivatives suggests that this compound and its analogues may have therapeutic potential in a wide range of diseases. nih.govmdpi.com While initial research might focus on a specific area, such as anticancer or antimicrobial activity, it is important to explore other potential applications. researchgate.netnih.gov

For example, various quinoline derivatives have shown promise as anti-inflammatory, antiviral, antimalarial, and even neuroprotective agents. nih.govmdpi.com High-throughput screening of this compound and its analogues against a diverse panel of biological targets and disease models could uncover novel therapeutic opportunities that were not initially anticipated. Repurposing existing compounds for new indications can also accelerate the drug development process by leveraging existing safety and pharmacokinetic data. mdpi.com

Development of Sustainable Synthetic Methodologies for Quinoline Derivatives

As the research on this compound and its analogues progresses, the development of efficient and environmentally friendly synthetic methods will become increasingly important. Traditional methods for synthesizing quinoline derivatives can sometimes involve harsh reaction conditions and the use of hazardous reagents.

Future research in this area should focus on the development of "green" synthetic routes that are more sustainable. This could involve the use of novel catalysts, such as ruthenium or copper-based systems, to facilitate more efficient and selective reactions. mdpi.com Additionally, exploring strategies like C-H bond activation and photocatalytic oxidative cyclization can provide more atom-economical and environmentally benign pathways to these valuable compounds. mdpi.com

Strategic Combination Studies with Existing Therapeutic Agents

Combining this compound or its advanced analogues with existing therapeutic agents is another promising strategy to enhance treatment outcomes. Combination therapy can often lead to synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. This can allow for lower doses of each drug to be used, potentially reducing toxicity and the risk of side effects.

In the context of cancer, for example, a quinoline derivative could be combined with a standard chemotherapy agent or a targeted therapy to overcome drug resistance or to target different aspects of the tumor biology. The anticancer drug Neratinib, which contains a quinoline core, is sometimes used in combination with capecitabine for the treatment of HER2-positive breast cancer. nih.gov Strategic combination studies, guided by a strong mechanistic rationale, will be essential to identify the most effective and well-tolerated drug combinations for various diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-Dichloro-8-ethoxyquinolin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on the quinoline backbone. For example, bromination at the 8-position (as seen in structurally similar compounds) can be achieved using Br₂ or NBS under controlled temperatures (0–25°C), followed by ethoxy group introduction via nucleophilic substitution with sodium ethoxide . Yield optimization requires strict anhydrous conditions and inert atmospheres (e.g., N₂), as moisture can hydrolyze intermediates. Purity is improved through recrystallization in ethanol or column chromatography with ethyl acetate/hexane gradients (40:60) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group δ ~1.4 ppm for CH₃, 4.0 ppm for OCH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 287.03) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in halogen positioning .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example, the 2- and 4-chloro groups exhibit high electrophilicity, making them prone to nucleophilic attack. Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450, predicting binding affinities (ΔG values) for antimalarial activity .

Q. What experimental designs address contradictions in reported biological activities (e.g., anticancer vs. antibacterial)?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to identify off-target effects.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 8-methoxy vs. 8-ethoxy derivatives) to isolate substituent effects .

- Metabolic Stability Assays : Liver microsome incubations assess if metabolites (e.g., dechlorinated products) contribute to contradictory bioactivity .

Q. What strategies improve solubility for in vitro assays without compromising stability?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .

- pH Adjustment : Protonate the amine group (pKa ~6.5) in mildly acidic buffers (pH 5.5–6.5) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

Q. How do crystallographic data (e.g., torsion angles) explain conformational stability in different solvents?

- Methodological Answer : SHELXL-refined structures reveal that the ethoxy group adopts a planar conformation in polar solvents (e.g., DMSO) due to hydrogen bonding with solvent molecules, while nonpolar solvents (e.g., toluene) induce a 30° torsion angle, reducing stability .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values against Plasmodium falciparum?

- Methodological Answer : Discrepancies arise from:

- Strain Variability : Chloroquine-resistant (Dd2) vs. sensitive (3D7) strains require adjusted assay protocols .

- Endpoint Detection : HRP2 ELISA vs. SYBR Green fluorescence may yield differing IC₅₀s due to detection thresholds .

- Compound Purity : HPLC purity ≥95% (as in ) is critical; impurities (e.g., 2,4-dichloroquinoline byproducts) artificially lower activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.